Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
Description
Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a chiral dihydropyrimidine (DHPM) derivative with a stereospecific configuration at the C4 position ([α]D20 = -55.0 (c 0.845, MeOH)) . It belongs to the heteroaryldihydropyrimidine (HAP) class, which targets hepatitis B virus (HBV) replication by binding to the viral core protein and disrupting capsid assembly . The compound’s structure includes a 2-thiazolyl substituent at position 2, a 2-chloro-4-fluorophenyl group at position 4, and a methyl ester at position 3. Its synthesis involves a three-component Biginelli-like reaction followed by chiral separation via supercritical fluid chromatography (SFC) .
Properties
IUPAC Name |
methyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPEPRAOFNSQH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactants and Reaction Conditions
The modified Biginelli reaction employs:
-
2-Thiazolecarboxamidine Hydrochloride (urea analog),
-
2-Chloro-4-fluorobenzaldehyde (aryl aldehyde),
-
Methyl acetoacetate (β-keto ester).
These components undergo cyclocondensation under acidic or catalytic conditions to form the dihydropyrimidine ring.
Table 1: Standard Reaction Conditions
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Thiazolecarboxamidine HCl | Nucleophile | 3.2 |
| 2-Chloro-4-fluorobenzaldehyde | Electrophilic aldehyde | 3.0 |
| Methyl acetoacetate | β-Keto ester | 3.0 |
| Solvent/Catalyst | DIPEAc | 5 mL |
| Temperature | Room temperature | 45 min |
Catalytic Optimization
The choice of catalyst significantly impacts reaction efficiency. A dicationic ionic liquid (DIPEAc) has been shown to enhance yields to 94% within 45 minutes by stabilizing intermediates and reducing energy barriers. Comparative studies highlight its superiority over traditional catalysts:
Table 2: Catalyst Screening for Biginelli-Type Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | EtOH | 9 | <5 |
| Cs₂CO₃ | EtOH | 7 | 61 |
| p-TSA | H₂O | 7 | 68 |
| DIPEAc | Neat | 0.75 | 94 |
DIPEAc’s dual role as solvent and catalyst simplifies purification and aligns with green chemistry principles.
Stepwise Synthesis and Intermediate Isolation
Formation of Thiazolecarboxamidine Intermediate
The thiazole ring is synthesized separately via:
Dihydropyrimidine Ring Assembly
The intermediate reacts with 2-chloro-4-fluorobenzaldehyde and methyl acetoacetate in a sequential pathway. This method allows for better control over regiochemistry but requires additional purification steps.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the HAP Family
HAP-1 (Methyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate)
- Key Difference : Replaces the 2-thiazolyl group in Compound A with a pyridin-2-yl ring.
- Activity : Exhibits anti-HBV activity by binding to the core protein but shows lower potency compared to later HAP derivatives like Bay 41-4109 .
- Synthesis : Prepared via similar Biginelli conditions but lacks chiral resolution steps .
Bay 41-4109 (Ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate)
- Key Difference : Ethyl ester (vs. methyl ester in Compound A).
- Activity: Demonstrates superior HBV inhibition by destabilizing capsid assembly in vitro.
- Optical Rotation : [α]D = -54.6 (c 1.0, MeOH), closely resembling Compound A’s stereochemistry .
(R)-Z060228 (Ethyl 4-(R)-(2-chloro-4-fluorophenyl)-2-(2,4,6-trifluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate)
- Key Difference : Substitutes the 2-thiazolyl group with a 2,4,6-trifluorophenyl ring.
- Activity : Primarily explored for calcium channel modulation rather than antiviral effects. Highlights the role of the 2-thiazolyl group in HBV targeting .
Derivatives with Modified Ester Groups
Tert-butyl (4R)-4-(2-chloro-4-fluoro-phenyl)-6-methyl-2-thiazol-2-yl-1,4-dihydropyrimidine-5-carboxylate
- Key Difference : Replaces the methyl ester with a tert-butyl ester.
- Synthesis: Synthesized using tert-butyl 3-oxobutanoate instead of methyl acetoacetate. The bulky tert-butyl group may enhance stability but reduce solubility .
Ethyl (R)-4-(2-Bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
- Key Difference : Bromine replaces chlorine at the phenyl ring’s 2-position.
Compounds with Alternative Heterocyclic Substituents
Monastrol Analogues (1,3,4-Oxadiazole Derivatives)
- Key Difference : Incorporates a 1,3,4-oxadiazole moiety instead of the thiazolyl group.
- Activity : Shows potent anticancer activity (e.g., IC50 = 56 nM against leukemia HL-60TB), indicating divergent biological targets compared to Compound A’s antiviral focus .
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
- Key Difference : Adds a methyl group to the thiazolyl ring at position 4.
- Impact : The methyl substitution may alter steric interactions with the HBV core protein, though activity data are unreported .
Biological Activity
Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a synthetic compound belonging to the dihydropyrimidine class, notable for its diverse biological activities. This article explores its structure, synthesis, and significant biological effects, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex molecular formula of and a molar mass of approximately 379.84 g/mol. Its unique structure includes a thiazole ring and various substituents such as chloro and fluoro groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 379.84 g/mol |
| CAS Number | 247037-81-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
- Formation of the Dihydropyrimidine Ring : Conducting a Biginelli reaction involving an aldehyde, β-ketoester, and urea or thiourea.
- Coupling of the Rings : Using appropriate reagents to couple the thiazole and dihydropyrimidine rings.
Antiviral Properties
This compound has shown promising antiviral activity against hepatitis B virus (HBV). In vitro studies indicate significant inhibition of HBV replication, positioning it as a candidate for antiviral drug development .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that it exhibits notable anticancer properties:
- Cytotoxicity : The compound demonstrated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells, with enhanced activity observed in modified derivatives .
- Mechanism of Action : Treatment with this compound induced cell cycle arrest at the S and G2/M phases in cancer cells, leading to increased apoptosis as evidenced by elevated Bax/Bcl-2 ratios and caspase activation .
Antimicrobial Activity
The thiazole component is known for its antibacterial and antifungal properties. The compound has been tested against various pathogens, showing effectiveness against bacteria such as E. coli and S. aureus, as well as fungi like A. flavus and A. niger.
Study 1: Antiviral Activity Against HBV
A study investigated the efficacy of methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazolyl)-1,4-dihydropyrimidine-5-carboxylate in inhibiting HBV replication in vitro. The results indicated a strong antiviral effect, suggesting potential for further exploration in clinical settings .
Study 2: Anticancer Efficacy
In another study focusing on breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil. The study also highlighted structural modifications that enhanced its anticancer effects .
Q & A
Q. How is Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate synthesized for research applications?
The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas. Cyclization steps are critical for forming the dihydropyrimidine core, and regioselectivity is achieved by optimizing reaction conditions (e.g., solvent, temperature, catalysts). Post-synthetic modifications, such as introducing the thiazolyl group, require careful stoichiometric control to avoid side products .
Q. What analytical methods are used to characterize its purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. X-ray crystallography, using programs like SHELXL for refinement, resolves the stereochemistry and confirms the (R)-configuration at the 4-position. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How is its crystal structure determined, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELX software. Weak C–H⋯O and C–H⋯π interactions dominate the crystal packing, while intramolecular hydrogen bonds (e.g., N–H⋯N) influence conformation. Dihedral angles between aromatic rings and the pyrimidine core (e.g., 12.8° for the phenyl group) are critical for understanding steric effects .
Advanced Research Questions
Q. What is the mechanistic role of this compound in modulating Hepatitis B Virus (HBV) capsid assembly?
As a heteroaryldihydropyrimidine (HAP), it acts as an allosteric effector, binding to HBV core protein (Cp) to accelerate capsid assembly kinetics. At low concentrations (≤100 µM), it promotes proper icosahedral geometry, but higher concentrations (>200 µM) induce aberrant hexagonal arrays by scavenging Cp subunits and destabilizing metastable capsids. This dual effect is concentration-dependent and validated via transmission electron microscopy (TEM) and size-exclusion chromatography (SEC) .
Q. How can researchers resolve contradictions in assembly outcomes between in vitro and cellular studies?
Discrepancies arise from differences in Cp concentration, ionic strength, and HAP bioavailability. In vitro studies use purified Cp with controlled NaCl (150 mM) to mimic physiological conditions, while cellular assays require accounting for HAP metabolism. Cross-validation using dynamic light scattering (DLS) and cryo-EM can reconcile data by correlating particle size/distribution with assembly efficiency .
Q. What experimental designs optimize the compound’s efficacy as an assembly effector?
Titration assays (0–500 µM HAP) with real-time monitoring via light scattering identify optimal concentrations. Combining HAP with assembly buffers containing 150 mM NaCl enhances yield (65% vs. 25% without HAP). Förster resonance energy transfer (FRET) probes track conformational changes in Cp, while mutagenesis identifies residues critical for HAP binding (e.g., Trp102 in Cp’s dimer interface) .
Q. How are non-covalent interactions between HAP and Cp analyzed at the molecular level?
Co-crystallization of Cp-HAP complexes followed by SCXRD reveals binding modes. Hydrogen-bonding networks (e.g., between HAP’s carboxylate and Cp’s Arg/Lys residues) and π-π stacking (thiazolyl ring with Cp’s Phe/Trp) are key. Molecular dynamics (MD) simulations quantify binding free energies and predict mutagenesis-induced resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
